(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications
Rhodium-Catalyzed Denitrogenative Diazole-Triazole Coupling
Rhodium-catalyzed denitrogenative coupling methods have been developed to generate aza-bridged structures and imidazole-based chelating ligands. These methods provide direct and flexible access to various N-sulfonylated imidazoles, showcasing the compound's potential in synthesizing complex nitrogen-containing ligands (Strelnikova et al., 2021).
Water-Soluble Macrocyclic Host Molecules
Research into water-soluble macrocyclic polyamine host molecules has been explored, with structures containing bicyclo[2.2.2]octane units demonstrating unique coalescence behavior and high association constants with hydrophobic guests. This indicates potential applications in host-guest chemistry and molecular recognition (Tobe et al., 1985).
Synthesis of 2-Oxa-4,6,8-triazabicyclo[3.3.0]octanes
The synthesis of triaryl-2-oxa-triazabicyclo[3.3.0]octanes and related structures from arylamines highlights advances in organic synthesis methodologies, particularly in generating cyclic compounds with potential applications in medicinal chemistry and material science (Kakanejadifard et al., 2004).
Properties
IUPAC Name |
3-imidazol-1-yl-8-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-26(25,20-8-5-15-3-1-2-4-16(15)11-20)23-17-6-7-18(23)13-19(12-17)22-10-9-21-14-22/h5,8-11,14,17-19H,1-4,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLEHBWTRIKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3C4CCC3CC(C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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